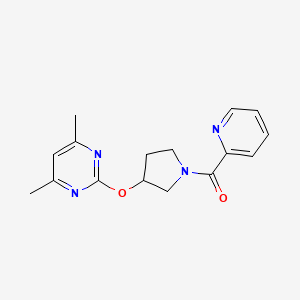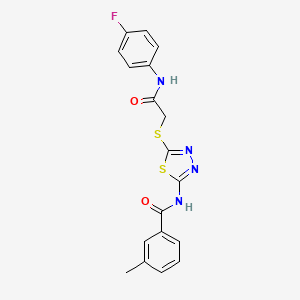
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential use in scientific research. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the brain and other tissues. In
作用機序
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide acts as a selective agonist of the α7 nAChR, which is a type of receptor found in the brain and other tissues. Activation of the α7 nAChR has been shown to have a variety of effects on the brain and other tissues, including improving cognitive function, reducing inflammation, and promoting neuroprotection. N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has been found to bind to the α7 nAChR with high affinity, leading to the activation of the receptor and the subsequent downstream effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has been found to have a variety of biochemical and physiological effects on the brain and other tissues. The compound has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has also been found to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, which are important for normal brain function.
実験室実験の利点と制限
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for the use of N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide in scientific research. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its potential use in the development of new drugs that target the α7 nAChR. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide and to identify any potential side effects or limitations of its use.
合成法
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of several intermediates. The synthesis method involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques. The synthesis method has been optimized over the years to improve the yield and purity of the product.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been found to have a variety of effects on the brain and other tissues, including improving cognitive function, reducing inflammation, and promoting neuroprotection. N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-4-7-18(22-21-13)27-15-8-9-23(12-15)19(24)20-11-14-5-6-16(25-2)17(10-14)26-3/h4-7,10,15H,8-9,11-12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSERXDVKFWJPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)

![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)



![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)


![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)